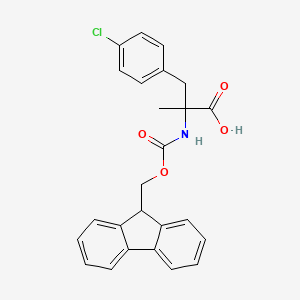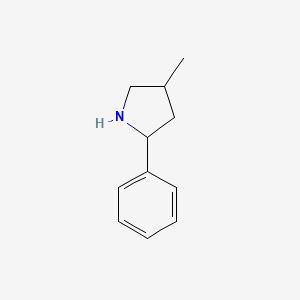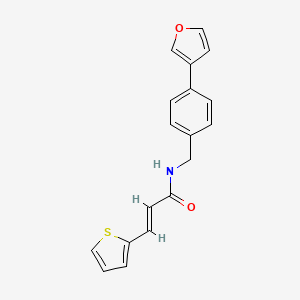![molecular formula C25H20N4O4 B2485596 N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide CAS No. 478034-04-7](/img/structure/B2485596.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamides involves various strategies, including palladium-mediated synthesis for precursor compounds and exploration of different substituents to modulate chemical properties and biological activity. For instance, a one-pot palladium-mediated synthesis has been reported for producing precursors to PET biomarkers, showcasing the methodological advancements in synthesizing complex acetamides (Hoareau & Scott, 2010).
Molecular Structure Analysis
Crystallographic studies offer insights into the molecular structure of similar compounds, revealing how molecular conformations and intramolecular interactions influence the overall molecular architecture. The folded conformation about the methylene C atom of the thioacetamide bridge in related molecules, with specific dihedral angles between the pyrimidine and benzene rings, highlights the complexity of these structures (Subasri et al., 2016).
Chemical Reactions and Properties
The reactivity of acetamides is influenced by their functional groups and molecular structure. Studies on the reaction of 2-acetoacetamidopyridines with phosgene reveal novel pathways to synthesize pyridopyrimidinones, demonstrating the compound's chemical versatility and reactivity (Yale & Spitzmiller, 1977).
Physical Properties Analysis
The physical properties of N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide and related compounds, such as solubility, melting point, and stability, are crucial for their practical application. These properties are often determined through experimental studies, which are essential for understanding how the compound interacts with its environment.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemicals, and the potential for forming derivatives, are key to understanding the compound's utility in various applications. For example, the synthesis of derivatives and exploration of their antinociceptive and anti-inflammatory activities provide valuable information on the chemical behavior and potential therapeutic uses of these compounds (Dogruer et al., 1997).
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide derivatives have shown significant potential in antimicrobial and antifungal applications. In a study by Fuloria et al. (2014), new derivatives of this compound were synthesized and exhibited notable antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014). Similarly, Attia et al. (2014) reported on a derivative of this compound that displayed activity against various microbial species, including Staphylococcus aureus and Bacillus subtilis (Attia et al., 2014).
Anticancer Potential
Several studies have highlighted the anticancer potential of derivatives of N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide. Altıntop et al. (2017) synthesized new benzodioxole-based dithiocarbamate derivatives and evaluated their cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines, with some compounds showing promising anticancer activities (Altıntop et al., 2017). Horishny et al. (2021) also synthesized derivatives of this compound and found significant cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).
Enzyme Inhibition
This compound has been involved in studies related to enzyme inhibition. For instance, compounds derived from N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide demonstrated effective inhibition of human carbonic anhydrase I and II, as evidenced by the work of Altıntop et al. (2017) (Altıntop et al., 2017).
Synthesis of Novel Compounds
The compound has been utilized as a precursor or intermediate in the synthesis of novel compounds with potential pharmaceutical applications. For example, Hoareau & Scott (2010) reported a palladium-mediated synthesis method involving this compound, aimed at creating precursors for positron emission tomography imaging (Hoareau & Scott, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c30-24(28-14-17-4-9-22-23(13-17)33-16-32-22)15-31-19-7-5-18(6-8-19)25-27-12-10-21(29-25)20-3-1-2-11-26-20/h1-13H,14-16H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYLCPRXAPFVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)C4=NC=CC(=N4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7'-chloro-1-(3,5-dimethylbenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2485514.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2485517.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2485518.png)
![4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2485519.png)



![3-(4-Methoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2485526.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2485528.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2485529.png)



